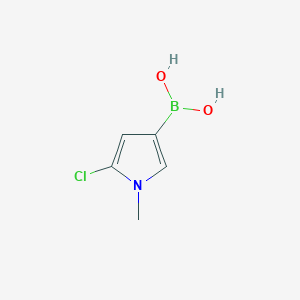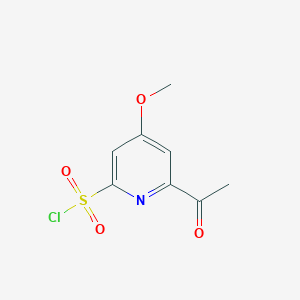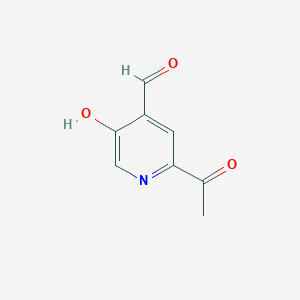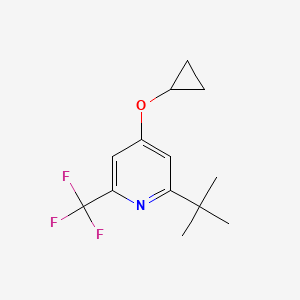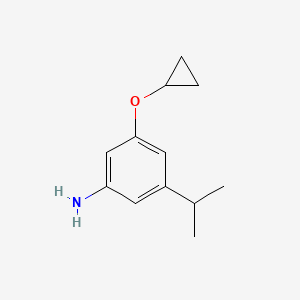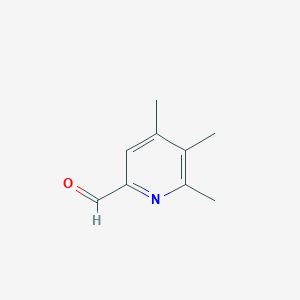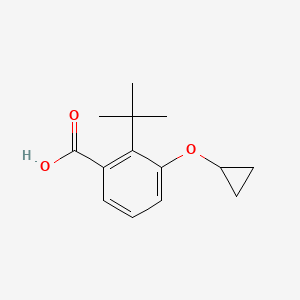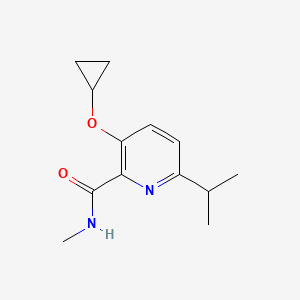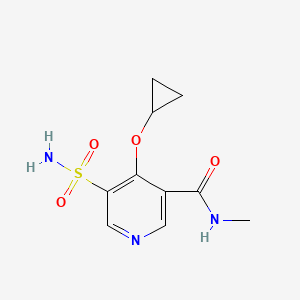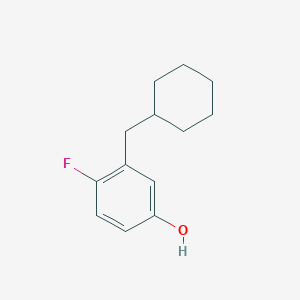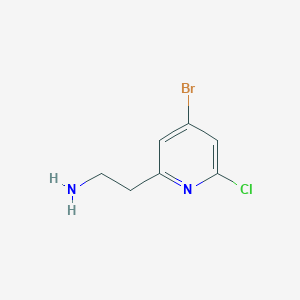![molecular formula C15H19F3N2O3 B14842515 Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C15H19F3N2O3 and a molecular weight of 332.32 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an acetyl group and an ethylcarbamate moiety. The tert-butyl group provides steric hindrance, making the compound relatively stable under various conditions.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring:
Introduction of the ethylcarbamate moiety: The ethylcarbamate group is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with tert-butyl chloroformate in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., sodium hydroxide) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the discovery of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: This compound has a similar structure but lacks the acetyl group, which may affect its reactivity and biological activity.
Tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: This compound contains a different substituent on the pyridine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H19F3N2O3 |
|---|---|
Molekulargewicht |
332.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O3/c1-9(21)11-7-10(8-12(20-11)15(16,17)18)5-6-19-13(22)23-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,19,22) |
InChI-Schlüssel |
YPQDGMZWHZGDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)CCNC(=O)OC(C)(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



